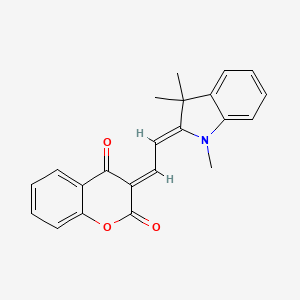

(E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione is a useful research compound. Its molecular formula is C22H19NO3 and its molecular weight is 345.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione , a derivative of chroman and indole structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, emphasizing its anticancer properties and interactions with various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Apoptosis Induction : The compound has been shown to up-regulate pro-apoptotic proteins such as P53 and Bax while down-regulating Bcl-2 and CDK4. This dual mechanism results in increased apoptosis rates in treated cancer cells .

- DNA Fragmentation : Studies utilizing gel electrophoresis have confirmed that treatment with the compound leads to significant DNA fragmentation in cancer cell lines, indicating a strong apoptotic response .

- Molecular Docking Studies : Molecular docking analyses reveal that the compound binds effectively to cyclin-dependent kinases (CDKs), particularly CDK4, with a lower inhibition constant compared to traditional chemotherapeutics. This suggests a strong interaction profile that could be leveraged for therapeutic development .

Study 1: Cytotoxicity in Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in cytotoxicity. The study reported an IC50 value of approximately 12.5 µM, indicating potent activity compared to control groups. Additionally, flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Study 2: Impact on Colon Cancer Cells

Another investigation focused on HCT116 colon cancer cells revealed an IC50 value of 15 µM. The treated cells exhibited significant DNA fragmentation and alterations in cell cycle distribution, further supporting the compound's potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Dyes

One of the primary applications of this compound is in the synthesis of novel dyes, particularly cyanine dyes. These dyes are known for their high molar absorptivity and photostability, making them suitable for use in various imaging techniques and photonic devices. The compound can be used as a precursor in the synthesis of more complex dye structures that exhibit near-infrared fluorescence properties .

Fluorescent Probes for Bioimaging

Due to its fluorescent properties, (E)-3-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)chroman-2,4-dione has been investigated as a potential fluorescent probe in bioanalytical applications. These probes are essential for visualizing biological processes in real-time within living organisms. The compound's ability to emit fluorescence upon excitation allows for its use in various imaging modalities such as fluorescence microscopy and flow cytometry .

Photopolymerization

The compound has also been explored for its role in photopolymerization processes. Photopolymers are materials that undergo a chemical change when exposed to light, making them useful in applications such as 3D printing and the production of coatings and adhesives. The incorporation of this compound into photopolymer systems can enhance the sensitivity and efficiency of these materials .

Therapeutic Potential

Emerging research suggests that compounds like this compound may possess therapeutic properties against various diseases. Studies have indicated potential anti-cancer activity due to the ability of indoline derivatives to interact with cellular pathways involved in tumor growth and metastasis . Additionally, there is ongoing research into their antioxidant properties which could be beneficial in treating oxidative stress-related conditions.

Case Studies

Case Study 1: Synthesis of Indole Derivatives

A study focused on synthesizing indole derivatives using this compound as a starting material demonstrated significant yields and purity levels. These derivatives exhibited promising biological activities which warrant further investigation into their pharmacological effects .

Case Study 2: Fluorescent Imaging Applications

Another study utilized this compound as a fluorescent probe to visualize cellular processes in live cells. The results indicated that the compound could effectively penetrate cell membranes and emit fluorescence upon excitation, allowing researchers to monitor dynamic biological events in real time .

Eigenschaften

IUPAC Name |

(3E)-3-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]chromene-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-22(2)16-9-5-6-10-17(16)23(3)19(22)13-12-15-20(24)14-8-4-7-11-18(14)26-21(15)25/h4-13H,1-3H3/b15-12+,19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQGZRQSRCGJQ-JGEPBQDUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)C4=CC=CC=C4OC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C\C=C\3/C(=O)C4=CC=CC=C4OC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.